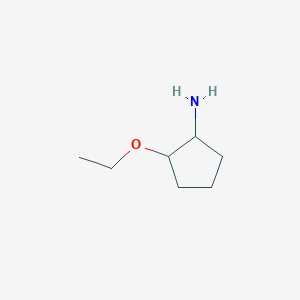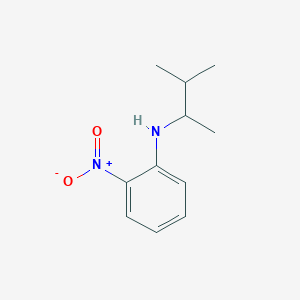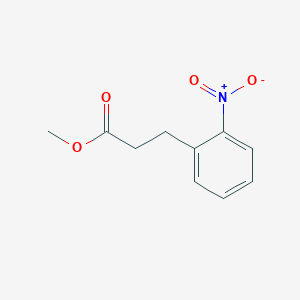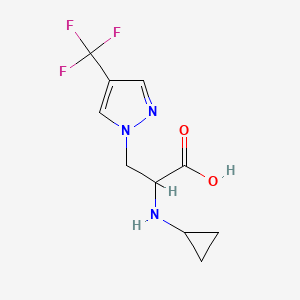![molecular formula C34H43N3O9S B12108727 N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S,2S)-1,2-ジフェニル-2-(1-ピペリジニル)エチル]-N'-(2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシル)チオ尿素は、その独自の二重水素結合能力で知られるキラルチオ尿素触媒です。この化合物は、その効率性と汎用性により、有機触媒の分野で注目を集めています。
準備方法
合成経路と反応条件
N-[(1S,2S)-1,2-ジフェニル-2-(1-ピペリジニル)エチル]-N'-(2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシル)チオ尿素の合成は、キラルアミン前駆体の調製から始まる複数のステップを伴います。主なステップには以下が含まれます。
キラルアミン前駆体の形成: これは、(1S,2S)-1,2-ジフェニルエタン-1,2-ジアミンとピペリジンを制御された条件下で反応させることを伴います。
チオ尿素形成: 次に、キラルアミンをイソチオシアネートと反応させて、チオ尿素誘導体を形成します。
グリコシル化: 最後のステップは、チオ尿素誘導体を酸性条件下で2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシルクロリドでグリコシル化して、目的化合物を得ることです。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、収率と純度を最適化して、より大規模に行われます。自動反応器と連続フローシステムの使用は、合成プロセスの効率を向上させることができます。
化学反応の分析
反応の種類
N-[(1S,2S)-1,2-ジフェニル-2-(1-ピペリジニル)エチル]-N'-(2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシル)チオ尿素は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して酸化できます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して還元反応を行うことができます。
置換: この化合物は、特にチオ尿素部分で求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: アミン、アルコール、チオールなどの求核剤。
生成される主要な生成物
酸化: 酸化されたチオ尿素誘導体。
還元: 還元されたアミン誘導体。
置換: 置換されたチオ尿素誘導体。
科学研究への応用
N-[(1S,2S)-1,2-ジフェニル-2-(1-ピペリジニル)エチル]-N'-(2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシル)チオ尿素は、科学研究で多様な用途があります。
化学: 不斉合成におけるキラル有機触媒として使用され、エナンチオ選択的な反応を促進します。
生物学: 酵素-基質相互作用の研究における分子プローブとしての可能性が調査されています。
医学: 特に創薬開発における潜在的な治療用途が探求されています。
産業: その触媒特性により、微細化学品や医薬品の合成に使用されています。
科学的研究の応用
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea has diverse applications in scientific research:
Chemistry: Used as a chiral organocatalyst in asymmetric synthesis, facilitating enantioselective reactions.
Biology: Investigated for its potential as a molecular probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
この化合物は、二重水素結合相互作用を通じて効果を発揮し、その触媒活性を高めます。分子標的は、不斉合成におけるさまざまな基質を含み、そこでそれは高いエナンチオ選択性でキラル生成物の形成を促進します。関与する経路には、水素結合による求電子剤と求核剤の活性化が含まれ、効率的な触媒サイクルにつながります。
類似の化合物との比較
類似の化合物
N-[(1S,2S)-1,2-ジフェニル-2-(1-ピペリジニル)エチル]-N'-(2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシル)チオ尿素: 二重水素結合能力で知られています。
N-[(1S,2S)-2-アミノ-1,2-ジフェニルエチル]-2,4,6-トリス(イソプロピル)ベンゼンスルホンアミド: 同様の用途を持つ別のキラルチオ尿素触媒。
独自性
N-[(1S,2S)-1,2-ジフェニル-2-(1-ピペリジニル)エチル]-N'-(2,3,4,6-テトラ-O-アセチル-β-D-グルコピラノシル)チオ尿素は、その独自のグリコシル化構造により際立っており、さまざまな反応条件下での溶解性と安定性を向上させています。これにより、他の同様の化合物と比較して、不斉合成において汎用性が高く効率的な触媒となります。
類似化合物との比較
Similar Compounds
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea: Known for its dual hydrogen-bonding capacity.
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4,6-tris(isopropyl)benzenesulfonamide: Another chiral thiourea catalyst with similar applications.
Uniqueness
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea stands out due to its unique glycosylated structure, which enhances its solubility and stability in various reaction conditions. This makes it a versatile and efficient catalyst in asymmetric synthesis compared to other similar compounds.
特性
分子式 |
C34H43N3O9S |
|---|---|
分子量 |
669.8 g/mol |
IUPAC名 |
[3,4,5-triacetyloxy-6-[(1,2-diphenyl-2-piperidin-1-ylethyl)carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H43N3O9S/c1-21(38)42-20-27-30(43-22(2)39)31(44-23(3)40)32(45-24(4)41)33(46-27)36-34(47)35-28(25-14-8-5-9-15-25)29(26-16-10-6-11-17-26)37-18-12-7-13-19-37/h5-6,8-11,14-17,27-33H,7,12-13,18-20H2,1-4H3,(H2,35,36,47) |
InChIキー |
QGAQQBRYIUUTDI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCCC4)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)



![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)




![5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12108733.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12108735.png)

